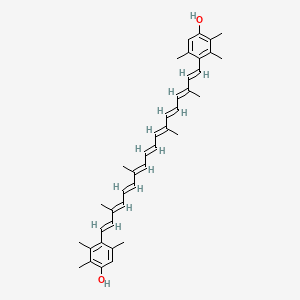

3,3'-Dihydroxyisorenieratene

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C40H48O2 |

|---|---|

Peso molecular |

560.8 g/mol |

Nombre IUPAC |

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,3,6-trimethylphenyl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,3,5-trimethylphenol |

InChI |

InChI=1S/C40H48O2/c1-27(17-13-19-29(3)21-23-37-31(5)25-39(41)35(9)33(37)7)15-11-12-16-28(2)18-14-20-30(4)22-24-38-32(6)26-40(42)36(10)34(38)8/h11-26,41-42H,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+ |

Clave InChI |

FWOPDDPAGBEMTG-QISQUURKSA-N |

SMILES isomérico |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=C(C=C2C)O)C)C)\C)\C)/C)/C)C)C)O |

SMILES canónico |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=C(C=C2C)O)C)C)C)C)C)C)O |

Sinónimos |

3,3'-dihydroxyisorenieratene |

Origen del producto |

United States |

Natural Occurrence and Microbial Distribution of 3,3 Dihydroxyisorenieratene

Streptomyces mediolani as a Producer Organism

Streptomyces mediolani has been identified as a producer of 3,3'-Dihydroxyisorenieratene. knapsackfamily.comcarotenoiddb.jpresearchgate.net Research has confirmed the isolation of this phenolic carotenoid from this species. researchgate.net In S. mediolani, 3-hydroxy and 3,3'-dihydroxy derivatives of leprotene have been identified as the final products of its carotenoid biosynthesis pathway. nih.gov

Streptomyces argillaceus and Cryptic Biosynthesis Gene Clusters

While Streptomyces argillaceus does not produce carotenoids under standard laboratory conditions, its genome contains a cryptic biosynthesis gene cluster for these compounds. nih.govplos.org Activation of this silent gene cluster has led to the production of carotenoids, including new derivatives. nih.govnih.gov Genome mining has revealed the immense potential of Streptomyces species to produce a wide variety of specialized metabolites, many of which are not synthesized under typical culture conditions. nih.govfrontiersin.org The study of these cryptic pathways offers a promising avenue for the discovery of novel bioactive compounds. mdpi.com

Biosynthesis Pathways and Regulation of 3,3 Dihydroxyisorenieratene

General Carotenoid Biosynthesis Precursors and Core Pathways (e.g., MEP Pathway, GGPP)

The fundamental building blocks for all carotenoids, including 3,3'-dihydroxyisorenieratene, are the five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net In most eubacteria, these precursors are synthesized through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.gov This pathway begins with the condensation of glyceraldehyde-3-phosphate (G3P) and pyruvate, a reaction catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which is a rate-limiting step. nih.govfrontiersin.org

Following a series of enzymatic steps, the MEP pathway yields IPP and DMAPP. nih.gov The enzyme geranylgeranyl diphosphate synthase (GGPPS), encoded by the crtE gene, then catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon molecule, geranylgeranyl diphosphate (GGPP). wikipedia.orgaocs.orgnih.gov GGPP is a critical branch-point metabolite, serving as the direct precursor for the synthesis of carotenoids, as well as other essential molecules like chlorophylls (B1240455) and tocopherols. aocs.orgnih.gov The first committed step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules. aocs.org

Enzymatic Steps in this compound Biosynthesis

The synthesis of this compound from the central precursor GGPP involves a sequence of enzymatic reactions including phytoene (B131915) synthesis, desaturation, cyclization, and hydroxylation.

Phytoene Synthesis (e.g., CrtB)

The initial dedicated step in the biosynthesis of all carotenoids is the formation of phytoene. This reaction is catalyzed by the enzyme phytoene synthase, which is encoded by the crtB gene. nih.govnih.gov Phytoene synthase facilitates the condensation of two molecules of GGPP to produce the first C40 carotenoid, the colorless phytoene. aocs.orgnih.gov The crtB gene is considered universal among organisms that synthesize carotenoids. wikipedia.org Overexpression of crtB has been shown to increase carotenoid production in various organisms. aocs.orgnih.gov

Desaturation Processes (e.g., CrtI, CrtU)

Following the synthesis of phytoene, a series of desaturation reactions occur, which introduce conjugated double bonds into the C40 backbone. This process is primarily carried out by the enzyme phytoene desaturase, encoded by the crtI gene. wikipedia.orgnih.gov In many bacteria, CrtI can catalyze up to four desaturation steps, converting phytoene into the red-colored lycopene (B16060). aocs.orgnih.gov Some bacterial CrtI enzymes, like the one from Rhodobacter capsulatus, perform only three desaturation steps, yielding neurosporene. mdpi.com

A key enzyme in the formation of the aromatic rings of isorenieratene (B1244745) is β-carotene desaturase, encoded by the crtU gene. nih.govresearchgate.net CrtU acts on the β-ionone rings of β-carotene, introducing double bonds and facilitating a methyl group transfer to form the aromatic end groups characteristic of isorenieratene. nih.gov

Cyclization and Hydroxylation Mechanisms (e.g., CrtYcYd, CrtZ, CrtA)

After the formation of the linear carotenoid lycopene, cyclization of the end groups occurs. In the biosynthesis of isorenieratene, the enzyme lycopene cyclase, encoded by crtYcYd in Brevibacterium linens, catalyzes the formation of β-rings at both ends of the lycopene molecule to produce β-carotene. nih.gov

The final steps in the synthesis of this compound involve hydroxylation reactions. The enzyme β-carotene hydroxylase, encoded by the crtZ gene, is responsible for adding hydroxyl groups to the β-rings of carotenoids. wikipedia.orgnih.gov In the context of this compound, this enzyme would hydroxylate the aromatic rings of isorenieratene. Another type of enzyme, spheroidene (B75920) monooxygenase, encoded by crtA, is also known to be involved in the modification of carotenoid end groups. nih.gov

Distinguishing Aromatic Ring Formation and Hydroxylation in this compound Synthesis

The formation of the aromatic rings in isorenieratene is a distinctive feature of this biosynthetic pathway. nih.gov It is catalyzed by the β-carotene desaturase CrtU, which acts on the β-rings of β-carotene. nih.gov This process involves desaturation and a methyl shift to create the aromatic structure. nih.gov The subsequent hydroxylation of these aromatic rings at the 3 and 3' positions to yield this compound is catalyzed by a hydroxylase, likely a CrtZ-type enzyme. nih.gov This two-step process of aromatization followed by hydroxylation distinguishes the synthesis of this particular carotenoid.

Genetic Organization of this compound Biosynthesis Gene Clusters (BGCs)

The genes responsible for the biosynthesis of carotenoids, including this compound, are often organized in biosynthetic gene clusters (BGCs) on the bacterial chromosome. wikipedia.orgbiorxiv.org This clustering facilitates the coordinated expression and regulation of the pathway enzymes. biorxiv.org

In Streptomyces argillaceus, a carotenoid gene cluster (crta) has been identified that shows a similar organization to those in other Streptomyces species. plos.org This cluster is typically arranged in two divergent operons, for instance, crtaEIBV and crtaQYTU. plos.org These operons contain the core genes for isorenieratene biosynthesis, such as crtaE (GGPP synthase), crtaB (phytoene synthase), crtaI (phytoene desaturase), and crtaY (lycopene cyclase), and crtaU (β-carotene desaturase/methyltransferase). nih.gov The presence of additional genes like crtaT (methyltransferase) and crtaV (oxygenase) within the cluster suggests their potential role in the modification of the carotenoid structure, including hydroxylation. plos.org The regulation of these BGCs is complex, often involving pathway-specific regulatory genes as well as global regulators that respond to environmental cues. biorxiv.org

Gene Homology and Orthologs Across Producer Microorganisms

The biosynthesis of aromatic carotenoids like this compound involves a series of enzymatic steps encoded by a conserved set of genes, often clustered together in an operon. The evolutionary relationships of these genes across different producing microorganisms can be understood by examining their homology (shared ancestry) and orthology (divergence due to speciation). sequenceserver.comresearchgate.netnih.gov

The core genetic architecture for isorenieratene biosynthesis is well-studied in Actinobacteria, particularly within the genus Streptomyces. In Streptomyces argillaceus and Streptomyces avermitilis, the crta gene cluster is responsible for producing isorenieratene and its intermediates. plos.org This cluster is typically organized into two divergently transcribed operons, such as crtaEIBV and crtaQYTU. plos.org The final steps in the synthesis of this compound involve the hydroxylation of the two aromatic rings of the isorenieratene precursor. This function is often carried out by oxygenase enzymes. For instance, the crta cluster in S. argillaceus contains the gene crtaV, which codes for a Rieske Non-Heme Iron-Dependent Oxygenase, a likely candidate for this dihydroxylation. plos.org

Orthologous genes, which are genes in different species that evolved from a common ancestral gene through speciation, often retain the same function. sequenceserver.comresearchgate.net The core carotenoid biosynthesis genes, including those for phytoene synthase, desaturase, and cyclase, are highly conserved. However, the genes responsible for terminal modifications, such as hydroxylation and methylation, can show more variability, leading to the diversity of carotenoids seen in nature. For example, while many Streptomyces species produce isorenieratene as their final carotenoid product, S. mediolani and S. argillaceus further modify it to create 3-hydroxy and 3,3'-dihydroxy derivatives. plos.org

Table 1: Key Genes in this compound Biosynthesis and Their Orthologs

| Gene/Operon | Putative Function | Producer Microorganism(s) | Reference |

|---|---|---|---|

| crtaEIBV | Part of the isorenieratene biosynthesis pathway | Streptomyces argillaceus, S. avermitilis | plos.org |

| crtaQYTU | Part of the isorenieratene biosynthesis pathway | Streptomyces argillaceus, S. avermitilis | plos.org |

| crtaV | Rieske Non-Heme Iron-Dependent Oxygenase (putative dihydroxylase) | Streptomyces argillaceus | plos.org |

Regulation of this compound Biosynthesis

The production of this compound is a tightly controlled process, regulated at multiple levels to ensure it aligns with the metabolic and developmental state of the microorganism.

Transcriptional regulation is a primary mechanism for controlling the biosynthesis of secondary metabolites, including carotenoids. frontiersin.orgnih.govnih.gov This control is exerted by transcription factors that bind to promoter regions of the biosynthetic genes, either activating or repressing their expression.

In the genus Streptomyces, a key pleiotropic regulator is AdpA (A-factor-dependent protein A). plos.org AdpA is a central activator in a complex regulatory cascade that governs morphological differentiation and the production of many secondary metabolites. plos.org However, its specific effect on carotenoid biosynthesis can be indirect or vary between species. For example, in Streptomyces griseus, AdpA does not appear to directly influence the production of yellow carotenoid pigments. caister.com In contrast, the inactivation of the adpA gene in Streptomyces argillaceus was shown to activate the production of other metabolites, highlighting its role in the complex cross-regulation of different biosynthetic pathways. plos.org

Other families of transcriptional regulators are also involved. In Corynebacterium glutamicum, which produces the C50 carotenoid decaprenoxanthin, a MarR-type transcriptional regulator named CrtR acts as a repressor. frontiersin.org CrtR negatively regulates the expression of the crt operon and its own gene, demonstrating a negative feedback loop. frontiersin.org Deletion of the crtR gene leads to a significant increase in the expression of carotenoid biosynthesis genes. frontiersin.org

Table 2: Regulatory Proteins in Aromatic Carotenoid Biosynthesis

| Regulator | Protein Family | Mode of Action | Target Pathway/Organism | Reference |

|---|---|---|---|---|

| AdpA | Transcriptional Activator | Pleiotropic regulator of secondary metabolism | Streptomyces spp. | plos.org |

The expression of the this compound biosynthetic pathway is highly sensitive to external cues, including environmental conditions and the availability of nutrients. nih.govmdpi.comresearchgate.net These factors can trigger the onset of production, which often occurs when the organism transitions from primary growth to a stationary phase. nih.gov

Nutritional Factors: The composition of the growth medium has a profound impact on which metabolic pathways are active. The activation of "cryptic" or silent biosynthetic gene clusters is a well-documented phenomenon. In S. argillaceus, changing the culture medium was a successful strategy to induce the production of carotenoids, including derivatives of this compound. plos.org The ratio of carbon and nitrogen sources is a critical parameter, and optimizing these nutrients is a common strategy in metabolic engineering to enhance the yield of desired compounds. mdpi.com

Environmental Factors: Light is a significant environmental stimulus for carotenoid production in many photosynthetic and non-photosynthetic organisms. mdpi.com Carotenoids provide protection against photo-oxidative damage, and thus their biosynthesis is often upregulated upon exposure to light. In several Fusarium species, the transition from dark to light environments stimulates the transcription of carotenoid biosynthetic genes. mdpi.com Other environmental stressors such as temperature, pH, and oxidative stress can also influence the expression of these pathways as part of the organism's adaptive response. nih.govmdpi.com

Table 3: Influence of External Factors on Carotenoid Biosynthesis

| Factor | Type | Observed Effect on Pathway Expression | Reference |

|---|---|---|---|

| Culture Medium Composition | Nutritional | Can activate cryptic gene clusters and induce carotenoid production. | plos.org |

| Carbon/Nitrogen Ratio | Nutritional | Affects carbon flux and can be optimized to increase yields. | mdpi.com |

| Light Exposure | Environmental | Often induces transcription of biosynthetic genes as a photoprotective response. | mdpi.com |

Inhibitors of this compound Biosynthesis (e.g., Tetcyclacis)

The study of biosynthetic pathways can be greatly aided by the use of chemical inhibitors that block specific enzymatic steps. By observing the resulting phenotype and accumulating intermediates, researchers can elucidate pathway steps and functions.

While the prompt mentions tetcyclacis , a known inhibitor of certain monooxygenases, specific literature detailing its direct inhibition of this compound biosynthesis is scarce. However, other compounds have been effectively used to block the formation of its precursor, isorenieratene.

A notable example is 2-hydroxybiphenyl . This compound has been successfully used to inhibit carotenoid biosynthesis in the green sulfur bacterium Chlorobium phaeobacteroides. nih.govcsic.es In the presence of 2-hydroxybiphenyl, the biosynthesis of isorenieratene and β-isorenieratene was inhibited by over 95%. nih.gov This inhibition resulted in the accumulation of phytoene, a colorless precursor early in the carotenoid pathway, confirming the inhibitor's target is downstream of phytoene synthesis. nih.govcsic.es The absence of the final colored carotenoids due to this inhibition had significant secondary effects, including a reorganization of bacteriochlorophylls within the light-harvesting chlorosome complex, demonstrating the structural importance of carotenoids in these photosynthetic systems. nih.gov

Table 4: Inhibitors of Aromatic Carotenoid Biosynthesis

| Inhibitor | Putative Target/Mechanism | Observed Effect | Organism Studied | Reference |

|---|

Chemical Synthesis and Analogues of 3,3 Dihydroxyisorenieratene

Total Synthesis Approaches to 3,3'-Dihydroxyisorenieratene and Related Aryl Carotenoids

The total synthesis of symmetrical C40 carotenoids like this compound is typically achieved through convergent strategies, where smaller, more manageable fragments are constructed and then joined together to form the final, long polyene chain. These methods offer efficiency and flexibility in assembling the complex molecular architecture.

The construction of the C40 backbone of this compound and similar aryl carotenoids generally follows two main strategic disconnections: a C20 + C20 coupling or a C15 + C10 + C15 coupling.

C20 + C20 Strategy: This approach involves the synthesis of two identical C20 fragments, which are then dimerized. A notable example is the use of a double Wadsworth-Emmons olefination reaction. acs.org In this method, a central C20 polyene diphosphonate is reacted with two equivalents of a protected C10 aryl aldehyde, such as a protected hydroxybenzaldehyde. acs.orgfigshare.com The protecting group, for instance, a benzenesulfonyl group, is crucial to prevent the reactive phenolic hydroxyl group from interfering with the coupling reaction. acs.org This reaction builds the full C40 carotenoid skeleton in a single, efficient step. The final step involves the removal of the protecting groups to yield the target dihydroxy compound. acs.org

C15 + C10 + C15 Strategy: This modular strategy involves coupling two identical C15 terminal fragments to a central C10 linker piece. columbia.edu The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose. acs.orgnih.gov The synthesis begins by preparing a C15 phosphonate (B1237965) containing the required aromatic end group and a C10 dialdehyde (B1249045), such as 2,7-dimethylocta-2,4,6-triene-1,8-dial. figshare.comnih.gov The C15 phosphonate is treated with a strong base to generate a stabilized carbanion, which then reacts with both ends of the C10 dialdehyde in a bi-directional olefination to form the two new double bonds, thus completing the C40 framework. nih.govrsc.org

These olefination reactions (Wittig, Horner-Wadsworth-Emmons) are fundamental to carotenoid synthesis due to their reliability in forming carbon-carbon double bonds.

For many complex natural carotenoids, controlling the stereochemistry at chiral centers in the terminal rings is a significant synthetic challenge. However, this compound is an achiral molecule, meaning it does not possess any stereocenters. Therefore, the primary stereochemical challenge in its synthesis is not related to chirality but to the geometry of the numerous double bonds in the polyene chain.

The natural and most stable form of the carotenoid has an all-trans (all-E) configuration. Achieving this specific geometry is critical, as the planarity of the all-trans system is responsible for the molecule's electronic and photophysical properties. The synthesis of polyenes can often lead to a mixture of cis (Z) and trans (E) isomers, which can be difficult to separate and may have different biological activities. columbia.edunih.gov

Fortunately, the key reactions used in modern carotenoid synthesis, such as the Horner-Wadsworth-Emmons (HWE) and related olefinations, offer excellent stereocontrol. numberanalytics.comacs.org The HWE reaction, in particular, is highly stereoselective for the formation of the (E)-double bond, which simplifies the synthesis of all-trans polyenes. rsc.orgnumberanalytics.com By carefully selecting reaction conditions and reagents, chemists can ensure that each new double bond is formed with the desired trans geometry, leading directly to the thermodynamically favored, linear all-trans final product. acs.orgfigshare.comchinesechemsoc.org

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues is a powerful method for probing how specific molecular features contribute to a compound's activity. By systematically modifying the structure of this compound, researchers can develop a deeper understanding of its biological function.

Analogues with modified hydroxyl groups have been synthesized to investigate the role of these phenolic moieties.

Dimethoxy Analogues: A dimethoxy version of this compound can be synthesized using the same C20 + C20 strategy described above. The key difference is the starting aryl component. Instead of a protected hydroxybenzaldehyde, 4-methoxy-2,3,6-trimethylbenzaldehyde is used. biosynth.comlookchem.com This commercially available or synthetically accessible aldehyde tcichemicals.com is coupled with the C20 diphosphonate. Since the methoxy (B1213986) group is stable under the reaction conditions, no protection-deprotection sequence is needed, making the synthesis more direct.

Monohydroxy Analogues: The synthesis of a non-symmetrical monohydroxy analogue requires a stepwise approach. For instance, using a C15 + C10 + C15 strategy, one could first react a C10 dialdehyde with one equivalent of a protected hydroxy-aryl C15 phosphonate. After isolation of the resulting C25 apo-carotenal, a second olefination reaction would be performed using a C15 phosphonate derived from an aryl group without the hydroxyl function (e.g., from 2,3,6-trimethylbenzaldehyde). This stepwise method allows for the controlled construction of non-symmetrical carotenoids.

Table 1: Key Building Blocks for the Synthesis of this compound and Methoxy Analogues

| Compound Name | Structure | Role in Synthesis |

| Protected 4-hydroxy-2,3,6-trimethylbenzaldehyde | Aryl C10 fragment | Building block for the phenolic end-groups of this compound in a C20+C20 strategy. |

| C20 Polyene Diphosphonate | Central C20 fragment | The central backbone used in a C20+C20 coupling strategy. |

| 2,7-Dimethylocta-2,4,6-triene-1,8-dial | Central C10 fragment | The central linker used in a C15+C10+C15 coupling strategy. |

| 4-Methoxy-2,3,6-trimethylbenzaldehyde | Aryl C10 fragment | Building block for the synthesis of the dimethoxy analogue. biosynth.comlookchem.com |

Apocarotenoids are truncated versions of carotenoids that can also possess significant biological activity. figshare.com Synthetic efforts have focused on creating apocarotenals with a terminal phenolic group to study their properties. acs.org A key example is the synthesis of a C25 para-phenolic apo-12'-carotenal. acs.orgfigshare.com

This is achieved via a Wittig or HWE olefination, where a C15 phosphonium (B103445) salt or phosphonate (containing the protected phenolic ring) is reacted with 2,7-dimethylocta-2,4,6-triendial , a C10 dialdehyde. figshare.com The reaction is performed under mild conditions to selectively react at one end of the dialdehyde, producing the protected apo-12'-carotenal. Subsequent deprotection of the benzenesulfonyl group yields the final phenolic apocarotenal. acs.orgfigshare.com These compounds were specifically designed to enhance the conjugation of a potential phenolic radical with the polyene chain, a feature hypothesized to improve antioxidant activity. acs.org

To conduct detailed structure-activity relationship (SAR) studies, series of phenolic carotenoids with varied substitution patterns on the aromatic rings have been prepared. acs.org The goal of these studies is to understand how the electronic and steric properties of the substituents influence the antioxidant capacity of the molecule. acs.org

A successful strategy involves preparing a range of para-hydroxybenzaldehydes with different substituents at the ortho and meta positions. acs.orgfigshare.com These phenols are protected using a benzenesulfonyl group. The protected aldehydes are then used as the terminal fragments in a total synthesis, for example, in a double Wadsworth-Emmons reaction with a C20 diphosphonate. acs.org After the C40 skeleton is formed, the benzenesulfonyl groups are removed to yield the final substituted this compound derivatives. acs.orgfigshare.com By comparing the properties of these analogues, such as their UV absorption values and radical scavenging abilities, researchers can determine how factors like steric hindrance around the hydroxyl group affect the molecule's ability to delocalize electrons and neutralize free radicals. acs.orgfigshare.com

Table 2: Examples of Synthesized Phenolic Carotenoid Analogues for SAR Studies

| Analogue Type | Modification | Purpose of Synthesis |

| Ortho- and Meta-Substituted Carotenes | Introduction of methyl or other groups next to or near the phenolic -OH group. acs.orgfigshare.com | To study the effect of steric hindrance on the coplanarity of the phenol (B47542) ring and the polyene chain, and its impact on antioxidant activity. acs.org |

| Apo-12'-carotenals | Truncated polyene chain with a terminal aldehyde group. acs.orgfigshare.com | To test the hypothesis that a conjugated aldehyde group could better stabilize a phenolic radical, potentially increasing antioxidant potency. acs.org |

Comparative Analysis of Natural versus Synthetic this compound and its Analogues

The availability of both natural and synthetic versions of this compound and its analogues enables detailed comparative studies. While synthetic routes aim to produce a molecule structurally identical to its natural counterpart, differences can arise in terms of isomeric purity and the profile of minor impurities. Natural extracts may contain other related compounds, whereas chemical synthesis can potentially introduce reagents or by-products. However, the primary goal of synthesis is often to provide a pure, homogenous substance for precise scientific evaluation. googleapis.com

A key finding from comparative studies is the superior antioxidant capacity of synthetic this compound when tested against other well-known carotenoids. researchgate.net Its distinctive structure, featuring both a polyene system and phenolic moieties, allows it to function as a bifunctional antioxidant. researchgate.netresearchgate.net

Physicochemical and Spectroscopic Comparison

The modification of the parent structure of this compound leads to significant and measurable changes in its physicochemical properties, particularly its interaction with light. Spectroscopic analysis is a primary tool for comparing these compounds.

Natural vs. Synthetic: While direct spectroscopic comparisons in the same report are scarce, the characterization of synthetic this compound confirms it possesses the same fundamental chromophore as the natural product. researchgate.net Advanced spectroscopic techniques, such as high-resolution Fourier-transform infrared (FTIR) spectroscopy, have been shown to distinguish between natural and synthetic minerals like amethyst (B1175072) by identifying subtle differences in absorption bands, a principle that could be applied to carotenoids to probe for variations in their molecular environment or conformation. researchgate.net

Comparison with Analogues: The oxidation of the terminal phenol groups to quinone groups in the synthetic analogue DHIRQ results in a dramatic alteration of the molecule's electronic properties. This change fully integrates the end groups into the conjugated system, causing a major shift in the maximum absorption wavelength (λmax) and a visible color change of the substance in solution. acs.org The analogue DHHC, which features demethylated phenolic end groups, exhibits a slight red shift in its absorption spectrum compared to this compound, a change attributed to the alleviation of steric repulsion by the polyene chain. acs.org

| Compound | Structural Modification | Absorption Max (λmax) in Acetone (B3395972) | Observed Color in Solution |

|---|---|---|---|

| DHIR (this compound) | Reference Compound | ~465 nm (inferred) | Red-Orange |

| DHHC (3,3'-dihydroxy-16,17,18,16',17',18'-hexanor-Φ,Φ-carotene) | Demethylated phenolic end groups | Small red shift vs. DHIR | Not specified |

| DHIRQ (Isorenieratene-3,3'-dione) | Oxidized phenolic end groups (quinoid) | 562 nm (17,800 cm⁻¹) | Blue |

Data sourced from a study on apocarotenals of phenolic carotenoids. acs.org The λmax for DHIR is inferred based on typical carotenoid spectra and the described shifts of its analogues.

Comparative Antioxidant Activity

The antioxidant potential of synthetic this compound and its analogues has been a central focus of comparative research. Different assays are used to measure the effectiveness of these compounds in scavenging free radicals.

DPPH (1,1-diphenyl-2-picryl-hydrazyl) Assay: This assay measures a compound's ability to scavenge a stable free radical. It is particularly sensitive to the hydrogen-donating ability of phenolic hydroxyl groups. acs.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method measures the quenching of the ABTS cationic radical, which is more related to electron donation from the polyene chain. acs.org

Studies have demonstrated that synthetic this compound is an exceptionally potent antioxidant. In a cumene (B47948) hydroperoxide inhibition assay, it exhibited a much longer inhibition time than the common dietary carotenoid lutein (B1675518), highlighting its outstanding radical-scavenging ability. researchgate.net

| Compound (Synthetic) | Concentration | Inhibition Time (minutes) |

|---|---|---|

| This compound | 2 x 10⁻⁴ M | 107 |

| Lutein | 2 x 10⁻⁴ M | 20 |

Data from a study comparing antioxidant capacities using the cumene hydroperoxide inhibition assay. researchgate.net

Biological Roles and Molecular Mechanisms of Action Excluding Clinical Human Data

Intrinsic Antioxidant Capacities of 3,3'-Dihydroxyisorenieratene

This compound is a structurally distinct aromatic carotenoid that demonstrates significant antioxidant properties. nih.govresearchgate.net Its unique molecular architecture, featuring both a polyene backbone and phenolic end groups, allows it to act as a potent scavenger of reactive oxygen species (ROS) through multiple mechanisms. researchgate.net

The mechanism behind this activity involves the stabilization of unstable free radicals by accepting a hydrogen ion from the antioxidant molecule, which in the case of this compound, can be supplied by its phenolic hydroxyl groups. nih.govmdpi.com

Singlet oxygen (¹O₂) is a highly reactive, non-radical form of oxygen that can cause significant oxidative damage to biological molecules. Carotenoids are well-known for their ability to quench singlet oxygen. This compound is a particularly effective quencher. researchgate.net The process of quenching can occur through physical or chemical mechanisms. Physical quenching, the more common pathway for carotenoids, involves the transfer of energy from the excited singlet oxygen to the carotenoid, which then dissipates the energy as heat, returning to its ground state unchanged. bmrat.org

The efficacy of this compound in this role is quantified by its second-order rate constant (kq) of quenching. Its kq is approximately 9.7 x 10⁹ M⁻¹s⁻¹, a value that falls within the typical range for other efficient carotenoid quenchers (10⁹ to 10¹⁰ M⁻¹s⁻¹). researchgate.net This high rate constant underscores its potent capacity to neutralize this damaging reactive species.

The remarkable antioxidant capability of this compound stems from its bifunctional nature, a direct result of its unique chemical structure. nih.govresearchgate.netresearchgate.net This structure combines two key features responsible for antioxidant activity: a conjugated polyene chain and terminal phenolic rings. researchgate.net

Polyenic Chain: The long system of conjugated double bonds in the polyene backbone is characteristic of carotenoids. This structure is highly effective at delocalizing electron density, which allows it to efficiently quench singlet oxygen and scavenge peroxyl radicals via electron transfer. nih.gov The polyene chain can trap radicals within the cell membrane. nih.gov

Phenolic Substructures: Unlike many common carotenoids, this compound possesses phenolic end groups. These aromatic rings with hydroxyl (-OH) groups are potent hydrogen-donating antioxidants, similar to well-known polyphenols. researchgate.netmdpi.com They effectively neutralize radicals by donating a hydrogen atom, a mechanism that is particularly effective against radicals like DPPH. nih.gov

This combination of a radical-scavenging polyene chain and hydrogen-donating phenolic groups allows this compound to act as a versatile and powerful bifunctional radical scavenger. researchgate.net

Research has consistently shown that this compound possesses antioxidant activity that is superior to many other well-known carotenoids. researchgate.net When tested in various model systems, its performance has been shown to exceed that of astaxanthin (B1665798), cryptoxanthin, zeaxanthin, and lutein (B1675518). researchgate.net

For instance, in a cumene (B47948) hydroperoxide inhibition assay, which measures the time a compound can inhibit oxidation, this compound (at 2 x 10⁻⁴ M) exhibited an inhibition time of 107 minutes, whereas lutein at the same concentration showed an inhibition time of only 20 minutes. researchgate.net Astaxanthin is itself a powerful antioxidant, noted to be significantly more effective than β-carotene and α-tocopherol in quenching singlet oxygen and scavenging radicals. nih.govnih.govmdpi.com The fact that this compound surpasses astaxanthin and other potent carotenoids highlights its exceptional antioxidant potential. researchgate.net

| Carotenoid | Relative Antioxidant Performance | Key Structural Features |

|---|---|---|

| This compound | Superior to Astaxanthin, Lutein, Zeaxanthin, Cryptoxanthin researchgate.net | Conjugated polyene chain and terminal phenolic rings researchgate.net |

| Astaxanthin | Potent antioxidant; 10 times stronger than other carotenoids like β-carotene nih.gov | Conjugated polyene chain with hydroxyl and keto groups on each ionone (B8125255) ring nih.gov |

| Lutein | Lower antioxidant activity compared to this compound in specific assays researchgate.net | Conjugated polyene chain with hydroxylated ionone rings nih.gov |

| Zeaxanthin | Lower antioxidant activity compared to this compound researchgate.net | Conjugated polyene chain with hydroxylated ionone rings |

| β-Carotene | Lower singlet oxygen quenching ability than Astaxanthin nih.gov | Conjugated polyene chain with unsubstituted β-ionone rings |

Photoprotective Effects at the Cellular Level

Beyond its intrinsic chemical antioxidant properties, this compound exhibits significant photoprotective effects in cellular models. It helps shield cells from the damaging effects of ultraviolet (UV) radiation, a major environmental factor contributing to skin aging and damage. researchgate.net

Exposure of skin cells to UV radiation leads to a surge in the intracellular production of reactive oxygen species (ROS), which can damage cellular components like DNA, lipids, and proteins. nih.goviranjd.irmdpi.com Studies using human dermal fibroblast models have demonstrated that this compound can effectively counteract this process. nih.govresearchgate.net

When fibroblasts are pre-treated with this compound, there is a marked decrease in the formation of intracellular ROS following UV irradiation. nih.govresearchgate.net This protective effect is attributed to the intracellular scavenging of ROS generated by the photo-oxidation events. nih.gov This reduction in oxidative stress, in turn, helps prevent subsequent cellular damage, such as UV-induced DNA damage and the oxidation of cellular proteins. nih.govresearchgate.net The photoprotective activity of this compound in fibroblasts has been shown to be superior to that of the non-aromatic carotenoid lutein. researchgate.net

Prevention of Oxidative DNA Damage (e.g., Thymidine (B127349) Dimers, DNA Strand Breaks)

The aromatic carotenoid this compound has demonstrated significant efficacy in protecting against ultraviolet (UV)-induced oxidative DNA damage. In studies involving human dermal fibroblasts, incubation with this compound led to a notable decrease in the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), a common type of DNA damage induced by UV radiation. nih.gov Furthermore, this compound has been shown to reduce the occurrence of DNA strand breaks caused by UV exposure. nih.gov The protective effects of this compound also extend to damage caused by photo-oxidation, as evidenced by a reduction in DNA strand breaks associated with the formation of oxidized DNA bases. nih.gov

The formation of thymidine dimers, a specific type of CPD, creates a distortion in the DNA helix that can impede DNA replication and transcription. plos.orgresearchgate.net By inhibiting the formation of these dimers, this compound helps to maintain the structural integrity of DNA in the face of UV stress. youtube.com

| Type of DNA Damage | Effect of this compound | Experimental Model |

| Cyclobutane Pyrimidine Dimers | Significantly decreased formation | Human Dermal Fibroblasts |

| DNA Strand Breaks | Significantly decreased formation | Human Dermal Fibroblasts |

| Oxidized DNA Bases | Decreased formation | Human Dermal Fibroblasts |

Modulation of Photo-Oxidative Stress Biomarkers (e.g., Heme Oxygenase-1, Malondialdehyde)

This compound has been shown to modulate key biomarkers of photo-oxidative stress. A significant effect observed is the reduction of lipid peroxidation, a process where oxidants damage lipids. The extent of this damage can be quantified by measuring the levels of malondialdehyde (MDA), a reactive aldehyde that is an end-product of lipid peroxidation. nih.gov In human dermal fibroblasts, treatment with this compound resulted in lowered formation of malondialdehyde, indicating a protective effect against lipid oxidation. nih.gov

In the context of heme oxygenase-1 (HO-1), an enzyme induced in response to oxidative stress, this compound has been listed as an antagonist or inhibitor. nih.gov This suggests a potential role in modulating the cellular stress response pathway where HO-1 is involved.

| Biomarker | Effect of this compound | Significance |

| Malondialdehyde (MDA) | Lowered formation | Indicates decreased lipid peroxidation |

| Heme Oxygenase-1 (HO-1) | Antagonist/Inhibitor | Suggests modulation of the oxidative stress response pathway |

Cellular Defense Against Zinc Ion Release Induced by UV Irradiation

Ultraviolet irradiation can induce the release of zinc ions from intracellular proteins in human dermal fibroblasts. youtube.com This release is thought to be a consequence of oxidative modifications to the zinc-binding ligands within proteins, such as cysteine residues. youtube.com this compound has been shown to prevent this UV-induced intracellular release of zinc ions. youtube.com

This protective effect is correlated with a decrease in the formation of intracellular reactive oxygen species (ROS). youtube.com By scavenging these ROS generated during photo-oxidation, this compound protects the zinc-binding sites in proteins from oxidative damage, thereby preventing the release of zinc ions. youtube.com It is noteworthy that this protective effect is specific to UV-induced zinc release, as the compound did not affect zinc release caused by hyperthermia. youtube.com

| Condition | Effect on Intracellular Zinc Release | Proposed Mechanism |

| UV Irradiation | Prevention by this compound | Scavenging of reactive oxygen species, preventing oxidative modification of zinc ligands in proteins. |

| Hyperthermia | No effect by this compound | The mechanism of zinc release is not related to oxidative stress that can be mitigated by this carotenoid. |

Interactions with Cellular Signaling Pathways

Influence on Gene Expression at the Cellular Level

Based on currently available scientific literature, there is no specific information detailing the direct influence of this compound on gene expression at the cellular level.

Potential Modulatory Effects on Retinoid Metabolism (e.g., Carotenoid Oxygenase Cleavage)

Research has indicated a potential for this compound to interact with retinoid metabolism through the action of carotenoid cleavage oxygenases. A study on a carotenoid cleavage oxygenase from Mycobacterium tuberculosis (MtCCO) demonstrated that this enzyme is capable of cleaving 3,3'-dihydroxy-isorenieratene. nih.gov

Carotenoid cleavage oxygenases are enzymes that break down carotenoids into smaller molecules, including apocarotenoids, which can be precursors for retinoids like retinal. The ability of MtCCO to cleave 3,3'-dihydroxy-isorenieratene suggests that this carotenoid can be a substrate for such enzymes. nih.gov This finding implies that in biological systems where such enzymes are present, this compound could be metabolized, potentially influencing the pool of retinoids and their derivatives. nih.gov This interaction suggests a possible interference with the host's retinoid metabolism by organisms that possess these enzymes. nih.gov

Stability and Degradation Pathways in Biological Contexts (Excluding Human Metabolism)

The structural integrity and persistence of this compound within non-human biological systems are pivotal to its protective functions. Its stability is notably influenced by its molecular structure, particularly the presence of aromatic end groups, which confer a higher resistance to certain degradative forces compared to non-aromatic carotenoids. Nevertheless, it is susceptible to degradation through both enzymatic and non-enzymatic mechanisms, which are crucial in the turnover and metabolic fate of this carotenoid in various organisms.

General Stability

In its native biological milieu, such as within the cells of microorganisms that synthesize it, this compound's stability is enhanced. This is often due to its localization within cellular membranes or its association with specific proteins, which can shield it from oxidative damage. Furthermore, the presence of other endogenous antioxidants within the organism can contribute to its preservation. researchgate.net In isolated forms, however, carotenoids are generally more prone to rapid degradation when exposed to light and oxygen. researchgate.net

The aromatic nature of this compound contributes significantly to its chemical stability, particularly against oxidative stress. This inherent stability is a key factor in its potent antioxidant and photoprotective capabilities, allowing it to effectively neutralize reactive oxygen species and safeguard cellular structures from photo-oxidative damage. nih.gov

Degradation Pathways

The breakdown of this compound primarily occurs via oxidative cleavage of its polyene backbone. This process can be catalyzed by specific enzymes or can occur non-enzymatically, driven by factors such as light and reactive oxygen species. The resulting products of this cleavage are a variety of smaller molecules known as apocarotenoids. mdpi.com

Specific enzymes, known as carotenoid cleavage dioxygenases (CCDs), have been identified to mediate the degradation of carotenoids. mdpi.com Research has shown that a carotenoid oxygenase from the bacterium Mycobacterium tuberculosis is capable of cleaving this compound. semanticscholar.org These enzymes are typically non-heme iron-containing proteins that catalyze the incorporation of oxygen into the carotenoid molecule, leading to the scission of a carbon-carbon double bond. mdpi.com

The cleavage can happen at different positions along the carotenoid chain, leading to a diverse array of apocarotenoid products, which may have their own biological activities. While the specific cleavage products of this compound by this mycobacterial enzyme have not been fully characterized, the general mechanism of carotenoid oxygenases involves the formation of aldehyde or ketone functionalities at the newly formed ends of the cleaved molecule. semanticscholar.org

| Enzyme Family | Example Enzyme Source | Mechanism of Action | Potential Degradation Products |

|---|---|---|---|

| Carotenoid Cleavage Oxygenases | Mycobacterium tuberculosis | Oxidative cleavage of the polyene chain | Various apocarotenoids (aldehydes and ketones) |

Non-enzymatic degradation of this compound can be initiated by exposure to light, particularly in the ultraviolet spectrum, and the presence of reactive oxygen species (ROS). This process, often referred to as photo-oxidation, can lead to the bleaching of the carotenoid and a loss of its biological activity. researchgate.net

Despite its notable photostability, prolonged or high-intensity light exposure can induce the degradation of this compound. Its role as a photoprotective agent is, in part, due to its ability to absorb light energy and to quench singlet oxygen and other ROS, thereby sacrificing itself to protect other vital cellular components. The products of this photo-oxidative degradation are expected to be a complex mixture of apocarotenoids. nih.gov

| Factor | Influence on Stability | Underlying Mechanism |

|---|---|---|

| Light Exposure (UV) | Decreases stability | Induces photo-oxidation and the formation of reactive oxygen species that attack the carotenoid structure. |

| Oxygen | Decreases stability | Acts as a key reactant in the oxidative degradation pathways. |

| Association with Proteins/Membranes | Increases stability | Provides a protective microenvironment, shielding the molecule from direct exposure to light and oxygen. researchgate.net |

| Presence of other Antioxidants | Increases stability | Synergistically quench reactive oxygen species, reducing the oxidative burden on this compound. researchgate.net |

Analytical Methodologies for 3,3 Dihydroxyisorenieratene Characterization

Extraction and Purification Techniques from Microbial Cultures and Biological Matrices

The initial and critical step in the analysis of 3,3'-Dihydroxyisorenieratene is its efficient extraction from the source matrix, which is often a microbial culture, such as Brevibacterium linens, or other biological tissues. researchgate.net Given the lipophilic nature of carotenoids, the extraction process typically involves the use of organic solvents.

Commonly, a mixture of solvents is employed to effectively disrupt cell membranes and solubilize the carotenoids. For instance, carotenoid extraction is often favored by using non-polar solvents like hexane (B92381) for carotenes and more polar solvents such as acetone (B3395972) or ethanol (B145695) for xanthophylls. tandfonline.com A frequently used combination for general carotenoid extraction is a mixture of hexane, acetone, and ethanol. mdpi.com The process may also involve mechanical disruption of cells to enhance extraction efficiency. plos.org

Following extraction, a purification step is often necessary to remove interfering substances like chlorophylls (B1240455) and lipids. nih.gov Saponification, a process involving alkaline hydrolysis, is a widely used technique to break down esters of carotenoids and remove unwanted fatty materials. tandfonline.comnih.gov However, this step must be performed carefully to avoid degradation of the target compound.

For purification, column chromatography is a common method, utilizing various stationary phases such as silica (B1680970) gel, alumina, or reversed-phase materials to separate the carotenoids based on their polarity. nih.govacs.org The choice of solvent system for elution is critical for achieving good separation.

A summary of common extraction and purification steps is provided below:

| Step | Technique | Purpose | Common Reagents/Materials |

| Extraction | Solvent Extraction | To isolate carotenoids from the cellular matrix. | Acetone, Ethanol, Hexane, Methanol, or mixtures thereof. tandfonline.commdpi.com |

| Purification | Saponification | To remove interfering lipids and chlorophylls. | Methanolic Potassium Hydroxide (KOH). tandfonline.com |

| Purification | Column Chromatography | To separate this compound from other pigments. | Silica gel, Alumina, C18 reversed-phase material. nih.gov |

Chromatographic Separation Methods

Chromatographic techniques are indispensable for separating this compound from other carotenoids and matrix components, allowing for its accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of carotenoids due to its high resolution and sensitivity. mdpi.comnih.gov For the separation of carotenoids, including this compound, reversed-phase columns, particularly C30 columns, are highly effective. nih.gov These columns provide excellent selectivity for the separation of structurally similar carotenoid isomers.

The mobile phase typically consists of a gradient mixture of solvents like methanol, methyl-tert-butyl ether, and water. mdpi.com The specific gradient program is optimized to achieve the best possible separation of the target analyte from other compounds in the extract. mdpi.com Detection is commonly performed using a UV-Vis detector, often a Diode Array Detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths. Carotenoids exhibit strong absorbance in the visible region, typically between 400 and 500 nm. mdpi.com

For quantitative analysis, an external calibration curve is constructed using a pure standard of the compound. nih.gov When a standard is not available, quantification can be performed relative to a known amount of a similar carotenoid standard.

A typical HPLC system configuration for carotenoid analysis is outlined below:

| Parameter | Typical Setting |

| Column | C30 Reversed-Phase |

| Mobile Phase | Gradient of Methanol, Methyl-tert-butyl ether, and Water mdpi.com |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 400-500 nm mdpi.com |

| Quantification | External Standard Calibration nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the preliminary separation and identification of carotenoids. researchgate.netuoradea.ro It is particularly useful for screening extracts and optimizing solvent systems for column chromatography. acs.org

For carotenoid separation, silica gel plates are commonly used as the stationary phase. uoradea.roakjournals.com The mobile phase, or developing solvent, is a crucial factor in achieving good separation. A variety of solvent systems have been reported for TLC of carotenoids, often consisting of mixtures of petroleum ether, hexane, and acetone. researchgate.netakjournals.com The choice of solvent system depends on the polarity of the carotenoids being separated. Non-oxygenated carotenes will have higher Rf values (less polar) than oxygenated xanthophylls like this compound. akjournals.com

After development, the separated carotenoids appear as colored spots on the TLC plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for tentative identification by comparing it with the Rf of a known standard.

| Stationary Phase | Common Mobile Phase Systems |

| Silica Gel F254 uoradea.ro | Petroleum ether, Acetone, Hexane mixtures researchgate.net |

| Acetone-Water (e.g., 9:1) uoradea.ro |

Spectroscopic Characterization

Spectroscopic techniques are essential for the definitive identification and structural elucidation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the characterization of carotenoids. The extensive system of conjugated double bonds in the polyene chain of carotenoids results in strong absorption of light in the visible region of the electromagnetic spectrum. mdpi.comej-eng.org

The UV-Vis spectrum of a carotenoid provides valuable information about its chromophore. The wavelength of maximum absorption (λmax) and the shape of the spectrum are characteristic of the specific carotenoid structure. For this compound, the presence of the aromatic rings at both ends of the polyene chain influences its absorption spectrum. The spectra are typically recorded in a suitable organic solvent, such as ethanol or hexane.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information about carotenoids. nih.gov When coupled with a chromatographic separation technique like HPLC (LC-MS), it provides a highly selective and sensitive analytical method. nih.govscispace.com

Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization technique for carotenoid analysis in LC-MS. nih.govnih.govscispace.com It typically produces a protonated molecule [M+H]+, which allows for the determination of the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. By inducing fragmentation of the parent ion, characteristic fragment ions are produced that can help to elucidate the structure of the carotenoid. For hydroxylated carotenoids, a characteristic loss of water from the protonated molecule can often be observed. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule.

The combination of retention time from HPLC, UV-Vis spectral data, and mass spectrometric data (molecular weight and fragmentation pattern) allows for the confident identification of this compound in complex biological samples. nih.gov

| Technique | Information Obtained |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax), information about the conjugated system. ej-eng.org |

| Mass Spectrometry (MS) | Molecular weight determination. nih.gov |

| Tandem MS (MS/MS) | Structural information from fragmentation patterns. nih.gov |

| High-Resolution MS (HRMS) | Accurate mass measurement and elemental composition. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. msu.edubhu.ac.in It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) is used to identify the hydrogen atoms within the molecule. The chemical environment of each proton influences its resonance frequency, resulting in a characteristic chemical shift (δ) in the ¹H NMR spectrum. For instance, a partial ¹H-NMR spectrum of this compound has shown signals such as a doublet of doublets at δ=6.2 ppm, attributed to the C3-H proton, and another doublet of doublets at δ=6.1 ppm for the two C2-H protons. uni-duesseldorf.de

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. ceitec.cz Since the natural abundance of the ¹³C isotope is low (about 1.1%), these spectra are often acquired with proton decoupling to enhance signal intensity. ceitec.cz The ¹³C NMR spectrum of this compound would reveal distinct signals for each unique carbon atom in its structure, including those in the aromatic rings and the polyene chain. rsc.org

2D NMR (Two-Dimensional NMR) techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assembling the complete molecular structure. ucl.ac.ukresearchgate.net

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC spectra correlate directly bonded carbon and proton atoms. hmdb.ca

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule. researchgate.net

These 2D NMR experiments, in conjunction with 1D ¹H and ¹³C NMR data, allow for the unambiguous assignment of all proton and carbon signals and the definitive confirmation of the this compound structure. analis.com.my

Table 1: Illustrative ¹H and ¹³C NMR Data for Aromatic Carotenoid Moieties (Note: Specific, complete NMR data for this compound is not fully available in the public domain. The following table represents typical chemical shift ranges for similar aromatic carotenoid structures and is for illustrative purposes.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 | 120 - 140 |

| Olefinic Protons | 6.0 - 7.0 | 125 - 145 |

| Methyl Protons (on rings) | 2.0 - 2.5 | 19 - 22 |

| Methyl Protons (on chain) | 1.8 - 2.2 | 12 - 16 |

| Hydroxyl-bearing Carbon (C-3, C-3') | - | ~65-75 |

Chiroptical Methods for Stereochemical Analysis (e.g., Circular Dichroism (CD))

Chiroptical methods are essential for determining the three-dimensional arrangement of atoms, or stereochemistry, of chiral molecules. numberanalytics.comnih.gov Since this compound possesses chiral centers at the C-3 and C-3' positions, its absolute configuration can be investigated using these techniques.

Circular Dichroism (CD) Spectroscopy is a primary chiroptical method that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govmosbri.eu This differential absorption provides information about the molecule's secondary and tertiary structure. mtoz-biolabs.comformulationbio.com The resulting CD spectrum is highly sensitive to the spatial arrangement of the chromophores (light-absorbing parts of the molecule) and can be used to determine the absolute configuration of the chiral centers. numberanalytics.com

For this compound, the CD spectrum would be influenced by the stereochemistry at the 3 and 3' positions. By comparing the experimental CD spectrum with spectra predicted through quantum chemical calculations for the different possible stereoisomers ((3R,3'R), (3S,3'S), and the meso (3R,3'S) form), the absolute configuration of the natural or synthesized compound can be assigned. frontiersin.org This approach is a powerful tool for the stereochemical analysis of natural products. frontiersin.orgmdpi.com

Quantitative Analytical Approaches (e.g., External Calibration Curves, Spectrocolorimetry)

Quantitative analysis is crucial for determining the concentration of this compound in various matrices, such as bacterial cultures or extracts. nih.govnih.gov

External Calibration Curves are a widely used method for quantification. cetri.cascribd.com This approach involves preparing a series of standard solutions with known concentrations of a pure this compound reference compound. researchgate.net The instrumental response (e.g., absorbance at a specific wavelength using a UV-Vis spectrophotometer or peak area from HPLC) is measured for each standard and plotted against its concentration. cetri.ca This creates a calibration curve, typically a linear regression line described by the equation y = mx + c. cetri.ca The response of the unknown sample is then measured under the same conditions, and its concentration is calculated by interpolation from the calibration curve. cetri.cachromatographyonline.com The accuracy of this method depends on the purity of the standard and the similarity of the matrix between the standards and the unknown sample. libretexts.org

Spectrocolorimetry is another technique that can be applied for the quantification of pigmented compounds like carotenoids. sciforum.net This method measures color in a three-dimensional space (e.g., the CIE Lab* color space). The intensity of the color, which is related to the concentration of the pigment, can be quantified. For instance, spectrocolorimetry has been used to characterize the pigmentation of Brevibacterium linens, a known producer of aryl carotenoids. uni-duesseldorf.de This method can be a rapid tool for estimating carotenoid content, although it may be less specific than chromatographic methods. sciforum.net

Biotechnological Approaches for 3,3 Dihydroxyisorenieratene Production and Engineering

Fermentation Optimization for Enhanced Microbial Production

Fermentation is a cornerstone of biotechnological production, and its optimization is critical for maximizing the yield of target compounds like 3,3'-dihydroxyisorenieratene. slideshare.net This involves fine-tuning various physical and chemical parameters of the culture environment to promote microbial growth and enhance the biosynthesis of the desired carotenoid. mdpi.com

Key parameters that influence carotenoid production during fermentation include the composition of the culture medium, temperature, pH, aeration, and agitation. mdpi.comjmb.or.kr The choice of carbon and nitrogen sources in the medium is fundamental, as these provide the essential building blocks and energy for cellular metabolism and carotenoid synthesis. jmb.or.kr For instance, optimizing the concentrations of components like wheat bran, corn steep liquor, and various salts has been shown to significantly increase the production of other microbial products. magtech.org.cn

Temperature and pH are critical environmental factors that directly affect enzyme activity and, consequently, the entire biosynthetic pathway. mdpi.comjmb.or.kr Each microorganism has an optimal temperature and pH range for growth and secondary metabolite production. For example, studies on other microorganisms have shown that maintaining a specific temperature, such as 37°C, and a controlled pH can lead to significantly higher product yields. magtech.org.cnfrontiersin.org

Aeration and agitation are crucial for supplying dissolved oxygen to the culture, which is often essential for aerobic microorganisms and can influence the redox state of the cell, thereby impacting carotenoid biosynthesis. jksus.org The optimization of these parameters, often determined through methods like response surface methodology, can lead to substantial increases in product concentration. jmb.or.krehemj.com For example, a study on Lactiplantibacillus plantarum demonstrated a 3.8-fold increase in carotenoid production by optimizing the aeration rate in a fermentor. jmb.or.kr Fed-batch cultivation strategies, where nutrients are supplied during the fermentation process, can also be employed to prolong the production phase and achieve higher final titers. nih.gov

Table 1: Examples of Fermentation Parameter Optimization for Microbial Production

| Parameter | Organism/Product | Optimization Strategy | Result | Reference |

| Medium Composition | Bacillus megaterium / Neutral Cellulase | Orthogonal design to optimize wheat bran, corn thick liquid, and salts. | 4.3-fold increase in enzyme activity compared to shake flask. | magtech.org.cn |

| Temperature & pH | Honeysuckle Beverage / Lactic Acid Bacteria | Single-factor and orthogonal experiments. | Optimal conditions: 37°C, 24h fermentation, specific starter culture ratio. | frontiersin.org |

| Aeration & Agitation | Bacillus velezensis / Biomass & Metabolites | Two-stage batch fermentation with varying agitation and aeration rates. | Achieved maximum biomass at 1 VVM aeration and 200-600 rpm agitation. | jksus.org |

| Carbon Source | Lactiplantibacillus plantarum / 4,4'-diaponeurosporene | Response surface methodology for lactose (B1674315) and beef extract. | 3.3-fold increase in carotenoid production. | jmb.or.kr |

Genetic Engineering and Synthetic Biology for Biosynthesis Enhancement

Genetic engineering and synthetic biology offer powerful tools to enhance the production of this compound by manipulating the biosynthetic pathways of microorganisms. These techniques allow for the precise modification of an organism's genetic makeup to improve yields, create novel compounds, and introduce production capabilities into well-established industrial hosts like Escherichia coli and yeast. nih.govnih.gov

Heterologous Expression of this compound Biosynthesis Pathways (e.g., in E. coli)

A primary strategy for producing this compound is to transfer the necessary biosynthetic genes into a host organism that does not naturally produce it, a process known as heterologous expression. nih.gov E. coli is a popular choice for this due to its rapid growth, well-understood genetics, and the availability of a vast array of genetic tools. kuleuven.benih.gov Since E. coli does not naturally synthesize carotenoids, it provides a "clean" background for producing specific target carotenoids without contamination from other related compounds. nih.govnih.gov

The process involves isolating the genes responsible for the this compound synthesis pathway from a native producer, such as certain marine bacteria, and cloning them into an expression vector. researchgate.net This vector is then introduced into E. coli. The successful expression of these genes allows the engineered E. coli to convert simple carbon sources into the desired carotenoid. nih.gov However, challenges such as ensuring the proper folding and function of heterologously expressed proteins, particularly membrane-associated enzymes common in biosynthetic pathways, must be addressed. nih.gov Sometimes, proteins can form insoluble aggregates called inclusion bodies, which require additional processing steps to recover the active enzyme. mdpi.com

Pathway Engineering and Metabolic Flux Redirection

Once a biosynthetic pathway is established in a host, its efficiency can be significantly improved through pathway engineering and metabolic flux redirection. nih.gov The goal is to channel more of the cell's resources towards the production of this compound. This often involves upregulating the expression of key enzymes in the pathway or downregulating enzymes in competing pathways. researchgate.net

Gene Knockout and Overexpression Strategies to Activate Cryptic Clusters

Many microorganisms possess "cryptic" or silent biosynthetic gene clusters that are not expressed under standard laboratory conditions. plos.org Gene knockout and overexpression strategies can be used to activate these clusters and potentially unlock the production of novel or higher yields of compounds like this compound.

By deleting the genes of repressor proteins that normally silence a gene cluster, the expression of the biosynthetic genes can be turned on. mdpi.comfrontiersin.org Conversely, overexpressing activator genes can also trigger the production of the associated secondary metabolite. plos.org For instance, the inactivation of a repressor gene, llpRI, led to a significant increase in the production of lysolipin derivatives in a heterologous host. frontiersin.org Similarly, deleting genes involved in competing metabolic pathways can redirect precursors towards the desired product. For example, deleting genes in the mixed acid fermentation pathway of E. coli was a key step in engineering the bacterium for the production of poly(3-hydroxybutyrate). nih.gov These strategies have been successfully applied to enhance the production of various carotenoids and other secondary metabolites. researchgate.netmdpi.com

Combinatorial Biosynthesis for Novel Analogues

Combinatorial biosynthesis is an exciting approach that involves mixing and matching genes from different biosynthetic pathways and organisms to create novel chemical structures that are not found in nature. nih.govnih.gov This technique can be used to generate analogues of this compound with potentially enhanced properties.

The modular nature of many biosynthetic enzymes, such as carotenoid desaturases, cyclases, and hydroxylases, allows them to accept a range of substrates. nih.gov By expressing a curated set of these enzymes in a host like E. coli, it is possible to generate a library of new carotenoid structures. researchgate.net For example, co-expression of carotenogenic genes from different bacterial sources in E. coli has led to the production of previously unidentified carotenoids. nih.gov This strategy has also been applied in the red yeast Xanthophyllomyces dendrorhous to create novel multi-oxygenated carotenoids by introducing genes from other microbes. mdpi.com This approach not only expands the chemical diversity of available carotenoids but also allows for the production of rare or structurally novel xanthophylls. researchgate.net

Strategies for Scaling Up Biotechnological Production

Transitioning from laboratory-scale experiments to industrial-scale production presents a significant challenge. nih.gov Strategies for scaling up the biotechnological production of this compound must address factors such as maintaining optimal fermentation conditions in large bioreactors, ensuring process robustness, and minimizing costs. slideshare.netjmb.or.kr

The principles of fermentation optimization discussed earlier remain critical at a larger scale. However, maintaining homogeneity in large volumes with respect to parameters like pH, temperature, and dissolved oxygen becomes more complex. nih.govjksus.org Therefore, robust process control and monitoring systems are essential. The type of bioreactor and the mode of operation (e.g., batch, fed-batch, or continuous culture) also play a crucial role. nih.gov Fed-batch strategies are often favored for achieving high cell densities and product titers by avoiding substrate limitation and the accumulation of toxic byproducts. nih.gov

Furthermore, the economic feasibility of large-scale production often depends on the use of low-cost and readily available substrates, such as agro-industrial by-products. mdpi.com The development of efficient downstream processing methods for extracting and purifying the final product from the microbial biomass is another key consideration for a commercially viable process. mdpi.comjmb.or.kr The ultimate goal is to establish an environmentally friendly and economically competitive process for the sustainable production of this compound. scirp.orgjmb.or.kr

Challenges and Opportunities in Microbial Bioproduction of Aromatic Carotenoids

The microbial production of aromatic carotenoids, such as this compound, presents a promising and sustainable alternative to chemical synthesis. nih.gov These compounds, characterized by aromatic end groups, possess unique properties, making them valuable for various industries. However, realizing their full biotechnological potential requires overcoming significant challenges. Concurrently, rapid advancements in synthetic biology and metabolic engineering are creating new opportunities to develop efficient microbial cell factories for high-level production of these complex molecules. nih.gov

Challenges in Microbial Bioproduction

The industrial-scale production of aromatic carotenoids via microbial fermentation is currently hampered by several key factors that limit yield, productivity, and economic viability.

Limited Natural Producers and Low Yields : Aromatic carotenoids are synthesized by a very small number of microorganisms. sciforum.net For instance, isorenieratene (B1244745) and its hydroxylated derivatives are naturally produced by a few species, including photosynthetic green sulfur bacteria (Chlorobiaceae) and some non-photosynthetic actinobacteria like Brevibacterium linens. sciforum.net These native producers often exhibit slow growth and, crucially, produce the target compounds at very low concentrations. Production levels of aryl carotenoids in Brevibacterium linens, for example, are typically limited to 0.50-1.0 mg per liter in liquid media, a titer too low for commercially viable production. sciforum.net

Complex Biosynthetic Pathways : The biosynthesis of aromatic carotenoids involves intricate and often lengthy metabolic pathways. These pathways require the coordinated expression and function of multiple enzymes. The synthesis begins with the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated through either the mevalonate (B85504) (MVA) or the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway. mdpi.com Subsequent steps involve a series of desaturations, cyclizations, and hydroxylations to form the final aromatic structure. The complexity of these pathways makes them difficult to reconstruct and optimize in heterologous hosts.

Sub-optimal Enzyme Activity and Cofactor Imbalance : The enzymes responsible for carotenoid biosynthesis, when expressed in a heterologous host like E. coli or S. cerevisiae, may not exhibit optimal activity due to differences in codon usage, post-translational modifications, or the cellular environment. Moreover, carotenogenic enzymes have specific cofactor requirements (e.g., NADPH or FAD), and an imbalance in the host's intracellular cofactor pools can create significant bottlenecks in the pathway. rsc.org

Toxicity and Product Storage : High concentrations of carotenoids or their metabolic intermediates can be toxic to microbial cells. As lipophilic compounds, carotenoids tend to accumulate in cellular membranes, which can disrupt membrane function and integrity. mdpi.com While some oleaginous yeasts like Yarrowia lipolytica can store these compounds in lipid bodies, effectively sequestering them, many standard industrial microbes lack this capacity, leading to product-inhibited growth and synthesis. mdpi.comgoogle.com

Table 1: Key Challenges in the Microbial Bioproduction of Aromatic Carotenoids

| Challenge | Description |

| Low Native Production | Natural producers are rare and exhibit very low yields (e.g., 0.5-1.0 mg/L for aryl carotenoids in Brevibacterium linens). sciforum.net |

| Pathway Complexity | Biosynthesis involves long, multi-step enzymatic pathways starting from central metabolism. mdpi.com |

| Metabolic Burden | Heterologous pathways divert significant cellular resources (carbon, ATP, NADPH) from essential growth processes. nih.gov |

| Precursor Competition | The demand for precursors like IPP, DMAPP, and aromatic amino acids competes with native metabolic pathways. mdpi.com |

| Enzyme Inefficiency | Carotenogenic enzymes from one organism may not function optimally in another due to environmental and genetic differences. |

| Cofactor Imbalance | Insufficient supply of necessary cofactors (e.g., NADPH) can limit the rate of key enzymatic reactions. rsc.org |

| Product/Intermediate Toxicity | Accumulation of lipophilic carotenoids or pathway intermediates can be toxic and disrupt cell membrane function. mdpi.com |

Opportunities and Engineering Strategies

Despite the challenges, the field of metabolic engineering offers a powerful toolkit to design and optimize microbial hosts for the efficient production of aromatic carotenoids.

Host Selection and Optimization : The choice of microbial chassis is critical. Organisms like Escherichia coli and Saccharomyces cerevisiae are widely used due to their fast growth, well-understood genetics, and the availability of advanced genetic tools. nih.gov Other hosts are also emerging as strong candidates. Corynebacterium glutamicum, a native producer of the C50 carotenoid decaprenoxanthin, has been successfully engineered to produce other carotenoids like lycopene (B16060) and astaxanthin (B1665798). oup.com Oleaginous yeasts such as Yarrowia lipolytica are particularly attractive as they naturally accumulate lipids, providing a storage sink for lipophilic products like carotenoids, thereby mitigating toxicity issues. mdpi.comgoogle.com

Synthetic Biology and Pathway Engineering : Modern synthetic biology provides unprecedented control over metabolic pathways. nih.gov Key strategies include:

Modular Pathway Optimization : Complex pathways can be broken down into functional modules (e.g., precursor supply module, downstream synthesis module). mdpi.com Each module can be optimized independently by fine-tuning gene expression using different promoters and ribosome binding sites to balance metabolic flux and avoid the accumulation of toxic intermediates. mdpi.com

Enhancing Precursor Supply : A major opportunity lies in boosting the supply of the universal C5 isoprenoid precursors, IPP and DMAPP. mdpi.com This is often achieved by overexpressing key genes in the native MEP pathway (in bacteria) or by introducing and optimizing the heterologous MVA pathway (in bacteria and yeast), which can significantly increase the carbon flux towards carotenoids. mdpi.com For aromatic carotenoids specifically, engineering the shikimate pathway to increase the availability of aromatic amino acid precursors is also a crucial step.

Eliminating Competing Pathways : Knocking out genes of competing pathways that drain precursors away from the target product is a common and effective strategy. nih.gov For example, deleting genes involved in squalene (B77637) synthesis (a competing terpenoid) can redirect carbon flux towards the carotenoid pathway.

Advanced Genetic Tools : The development of CRISPR-based tools (CRISPR-Cas9 for gene editing and CRISPRi for interference) has revolutionized metabolic engineering. nih.govresearchgate.net These tools allow for rapid, precise, and multiplexed genomic modifications, enabling the simultaneous knockdown of multiple competing genes and the integration of entire biosynthetic pathways into the host chromosome for improved genetic stability. researchgate.net

High-Throughput Screening and Biosensors : A significant bottleneck in strain development is the slow process of screening thousands of engineered variants for improved production. The development of genetically encoded biosensors that can detect the target molecule or a key precursor offers a solution. nih.govresearchgate.net These biosensors can link product concentration to a measurable output (like fluorescence), enabling high-throughput screening of large mutant libraries to quickly identify high-producing strains. nih.gov